![molecular formula C12H15NO B14031879 6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism of action of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating certain biological pathways. For example, it may interact with the estrogen receptor alpha ligand binding domain, influencing transcriptional programs in breast cancer cells .
類似化合物との比較
Similar Compounds
6’-Methoxy-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-isoquinoline] hydrochloride: This compound has a similar spiro structure but differs in the position of the methoxy group and the presence of a hydrochloride salt.
1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2-1-benzopyran-2,2’-indoline]: This compound features a spiro structure with a benzopyran moiety, differing in its functional groups and overall molecular framework.
Uniqueness
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is unique due to its specific spiro structure and the position of the methoxy group, which can influence its chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
6-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclopropane] |
InChI |
InChI=1S/C12H15NO/c1-14-10-2-3-11-9(8-10)4-7-13-12(11)5-6-12/h2-3,8,13H,4-7H2,1H3 |
InChIキー |
LNSXAHKRTGYIKL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3(CC3)NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



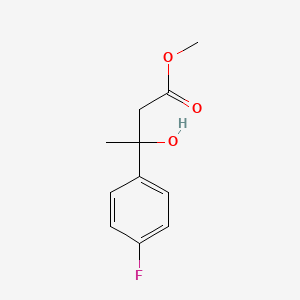
![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
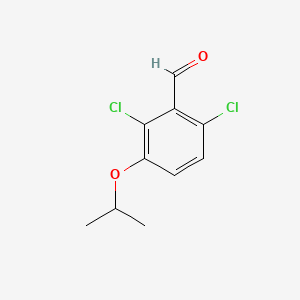
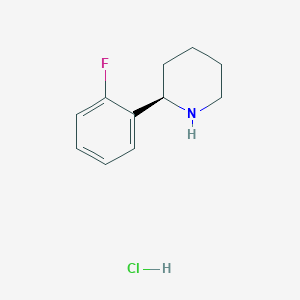
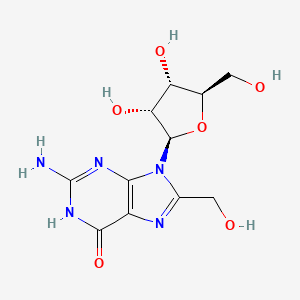
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
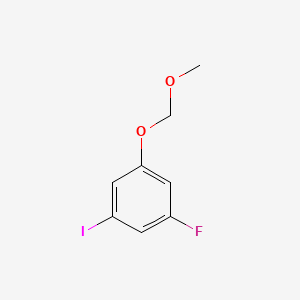
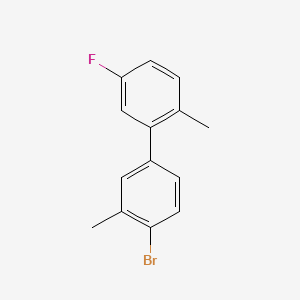
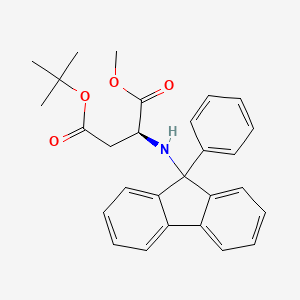
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
